molecular formula C11H10N2O3 B123697 Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate CAS No. 155960-91-1

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

Cat. No. B123697
CAS RN: 155960-91-1
M. Wt: 218.21 g/mol
InChI Key: PLBXHLDCTMXWKA-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.21 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-6H,2H2,1H3,(H,12,13,14) . The canonical SMILES structure is CCOC(=O)C1=CC2=C(C=C1)N=CNC2=O .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 67.8 Ų . It has a rotatable bond count of 3 . The XLogP3-AA value is 0.9 , which is a measure of the compound’s lipophilicity.

Scientific Research Applications

Pharmaceutical Research

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate: is a compound of interest in the pharmaceutical industry due to its quinazoline structure, which is a core scaffold in many therapeutic agents. It has potential applications in the development of novel drugs for the treatment of cancer, as quinazoline derivatives have been shown to possess anti-tumor properties .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize a variety of quinazoline derivatives through modifications at different positions of the ring system. These derivatives can then be evaluated for various biological activities .

Material Science

In material science, Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate could be explored for the creation of novel organic semiconductors. Quinazoline-based compounds have shown promise in the field of optoelectronics, particularly in light-emitting diodes (LEDs) and photovoltaic cells .

Chemical Biology

Chemical biologists may investigate this compound as a tool to study biological systems. By incorporating it into larger biomolecules or using it to modify proteins or nucleic acids, researchers can gain insights into cellular processes and disease mechanisms .

Agrochemical Development

The structural motif of quinazoline is also present in some agrochemicals. Therefore, Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate could be a starting point for the development of new pesticides or herbicides with improved safety and efficacy profiles .

Enzyme Inhibition Studies

Due to its potential to interact with various enzymes, this compound can be used in enzyme inhibition studies. It could help in understanding the mechanism of action of enzymes and aid in the design of enzyme inhibitors, which are valuable in both medicine and industry .

Neuropharmacology

Quinazoline derivatives have been studied for their neuropharmacological effects. As such, Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate might be used in research related to neurological disorders and could contribute to the discovery of new treatments for conditions like Alzheimer’s disease .

Antimicrobial Agent Research

Finally, this compound could be investigated for its antimicrobial properties. The development of new antimicrobial agents is crucial in the fight against drug-resistant bacteria, and quinazoline derivatives offer a promising avenue for such research .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and the signal word for it is "Warning" . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 4-oxo-3H-quinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBXHLDCTMXWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565707
Record name Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

CAS RN

155960-91-1
Record name Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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